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Dimethyl 2,3,5,6-tetrafluoroterephthalate

Cat. No.: B1600839
CAS No.: 727-55-9
M. Wt: 266.15 g/mol
InChI Key: JCEMPCVTIITKAC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemistry

The incorporation of fluorine into aromatic compounds dramatically alters their fundamental properties, a feature that contemporary chemistry has leveraged for numerous applications. numberanalytics.com Fluorine, being the most electronegative element, imparts a strong inductive effect, withdrawing electron density from the aromatic ring. numberanalytics.commdpi.com This modification influences the molecule's electronic structure, reactivity, stability, and physical characteristics. numberanalytics.com

Key impacts of fluorination on aromatic compounds include:

Enhanced Thermal and Chemical Stability: The strength of the carbon-fluorine bond contributes to increased resistance against oxidation and chemical degradation, making these compounds suitable for high-temperature and harsh chemical environments. numberanalytics.comacs.org

Modified Reactivity: While the electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution, it activates it for nucleophilic substitution reactions, providing unique synthetic pathways. numberanalytics.com

Altered Biological Properties: In medicinal chemistry, the substitution of hydrogen with fluorine can enhance a drug's metabolic stability, membrane permeability, and binding affinity to target enzymes. mdpi.com This has led to the development of numerous fluorinated pharmaceuticals, including anticancer agents and antibiotics. numberanalytics.com

Unique Material Properties: Fluorinated aromatics are crucial building blocks for advanced materials such as fluoropolymers, liquid crystals, and organic light-emitting diodes (OLEDs). numberanalytics.com These materials often exhibit desirable properties like chemical inertness, thermal stability, and specific optical and electronic characteristics. numberanalytics.comresearchgate.net

The broad utility of fluorinated aromatic compounds spans pharmaceuticals, agrochemicals, and materials science, underscoring their critical role in modern chemical innovation. numberanalytics.comnumberanalytics.comresearchgate.net

The Role of Dimethyl 2,3,5,6-tetrafluoroterephthalate in Fluorine Chemistry Research

Within the diverse field of fluorine chemistry, this compound (DMTFT) serves as a key research compound and a versatile building block. Its structure, featuring a fully fluorinated benzene (B151609) ring with two opposing methyl ester groups, makes it a valuable precursor for the synthesis of more complex molecules and polymers.

DMTFT is a pivotal intermediate in the production of other fluorinated compounds. For instance, it is used in the synthesis of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol (B1350987) (TFBDO), a fluorinated diol used to create high-performance polyesters. google.comresearchgate.net The reduction of DMTFT's ester groups yields TFBDO, which can then be incorporated into polymer chains to enhance their thermal resistance and modify their physical properties. researchgate.net

Furthermore, DMTFT and its parent acid, 2,3,5,6-tetrafluoroterephthalic acid, are employed in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). acs.orgchemicalbook.com The rigid, fluorinated aromatic core is an attractive component for creating porous materials with high thermal stability and specific adsorption capabilities, with potential applications in gas storage and environmental remediation. researchgate.netacs.orgchemicalbook.com

Historical Context and Evolution of Research on Fluorinated Terephthalates

The study of fluorinated terephthalates is rooted in the broader history of organofluorine chemistry, which began in the 19th century, even before the isolation of elemental fluorine. nih.gov Early milestones included the first synthesis of an organofluorine compound by Alexander Borodin in 1862 and the development of methods for introducing fluorine into aromatic rings, such as the Schiemann reaction in 1927. nih.gov

The industrial production of fluorochemicals expanded dramatically during and after World War II, driven by the need for new materials with exceptional properties. nih.gov This period saw the rise of per- and polyfluoroalkyl substances (PFAS), a large family of man-made chemicals valued for their stability and resistance to heat, oil, and water. midwestadvocates.org

Research into fluorinated polyesters gained momentum with the development and commercialization of non-fluorinated polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org Scientists began exploring the effects of incorporating fluorine into polyester (B1180765) structures to enhance their properties. Direct fluorination of PET films has been studied to modify surface properties like hydrophilicity. aip.org The synthesis of fluorinated monomers, such as those derived from terephthalic acid, became a key area of investigation. The development of synthetic routes to 2,3,5,6-tetrafluoroterephthalic acid and its esters, like DMTFT, provided the necessary building blocks for creating novel, fully fluorinated aromatic polyesters and other advanced materials. acs.orgacs.org This evolution reflects a continuous drive to design and synthesize molecules with tailored properties for specialized applications. nih.gov

Scope and Objectives of Academic Inquiry into this compound

The academic and industrial inquiry into this compound is primarily driven by its potential as a monomer and synthetic intermediate for creating high-performance materials. The scope of this research is centered on understanding its synthesis, reactivity, and applications as a molecular building block.

The main objectives of this research include:

Developing Efficient Synthetic Routes: A key goal is to establish cost-effective and high-yield methods for producing DMTFT and its parent acid. google.comacs.org This includes optimizing reaction conditions and exploring different catalytic systems. google.comrsc.org

Polymer Synthesis and Characterization: A major focus is the use of DMTFT-derived monomers, like TFBDO, in the synthesis of novel fluorinated polyesters. researchgate.net Researchers aim to create polymers with superior thermal stability, chemical resistance, and specific optical or barrier properties for use in electronics, packaging, and architectural materials. researchgate.net

Creation of Porous Materials: DMTFT and its derivatives are used to construct functional porous materials like MOFs and COFs. acs.orgchemicalbook.com The objective is to develop materials with tailored pore sizes and chemical functionalities for applications in gas separation, catalysis, and the selective adsorption of environmental pollutants. chemicalbook.com

Investigating Structure-Property Relationships: A fundamental objective is to understand how the incorporation of the tetrafluoroterephthalate moiety influences the macroscopic properties of the resulting materials. This involves detailed characterization of their crystal structure, thermal behavior, and mechanical properties. nih.gov

Research Data on this compound

Chemical and Physical Properties

PropertyValueSource
IUPAC Name dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate nih.gov
CAS Number 727-55-9 nih.gov3wpharm.com
Molecular Formula C₁₀H₆F₄O₄ nih.govchemspider.com
Molecular Weight 266.15 g/mol nih.gov
Appearance White solid google.com
Melting Point 79.5 - 80.2 °C google.com

Crystallographic Data

The crystal structure of this compound has been determined through X-ray crystallography.

ParameterValueSource
Space Group P 1 21/n 1 nih.gov
a 6.332 Å nih.gov
b 4.701 Å nih.gov
c 17.423 Å nih.gov
α 90.00° nih.gov
β 95.605° nih.gov
γ 90.00° nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6F4O4 B1600839 Dimethyl 2,3,5,6-tetrafluoroterephthalate CAS No. 727-55-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEMPCVTIITKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)C(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469389
Record name dimethyl 2,3,5,6-tetrafluoroterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727-55-9
Record name dimethyl 2,3,5,6-tetrafluoroterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of Dimethyl 2,3,5,6 Tetrafluoroterephthalate

Synthesis of Dimethyl 2,3,5,6-tetrafluoroterephthalate

The production of this compound can be achieved through several distinct chemical pathways, primarily involving the creation of the fluorinated aromatic core followed by esterification.

A primary route to the precursor, 2,3,5,6-tetrafluoroterephthalic acid, involves the direct fluorination of terephthalic acid or its derivatives. guidechem.com This process typically requires potent fluorinating agents to replace the hydrogen atoms on the benzene (B151609) ring with fluorine. Reagents such as diethylaminosulfur trifluoride (DAST) are utilized under controlled conditions to achieve selective fluorination. guidechem.com

Another significant industrial method starts with a halogenated precursor, tetrachloroterephthaloyl dichloride. This compound undergoes a halogen exchange reaction with a fluoride (B91410) source, such as potassium fluoride, often in a solvent like tetramethylene sulfone (sulfolane). google.comnist.gov This approach, known as the Halex process, is a common strategy for introducing fluorine atoms into aromatic rings.

Once 2,3,5,6-tetrafluoroterephthalic acid is obtained, the classic Fischer-Speier esterification is a common method for its conversion to the dimethyl ester. researchgate.netmasterorganicchemistry.com This reaction involves treating the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.com The equilibrium of the reaction is driven towards the product (the ester) by removing the water formed during the reaction or by using a large excess of the alcohol. masterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester. masterorganicchemistry.com

Researchers have developed optimized protocols to enhance the purity and yield of the intermediate, 2,3,5,6-tetrafluoroterephthalic acid, which directly impacts the quality of the final dimethyl ester. One highly efficient method starts with 1,2,4,5-tetrafluorobenzene. This precursor is reacted with a surplus of n-butyllithium in tetrahydrofuran (B95107) (THF), followed by carbonation with solid carbon dioxide (dry ice). This process can achieve yields as high as 95% for the resulting 2,3,5,6-tetrafluoroterephthalic acid without requiring extensive purification. acs.orgacs.org

Starting MaterialProductReagentsYield
1,2,4,5-Tetrafluorobenzene2,3,5,6-Tetrafluoroterephthalic acid1. n-Butyllithium, THF 2. CO295% acs.org
Tetrachloroterephthaloyl dichlorideThis compound1. Potassium Fluoride 2. Methanol68% google.com
2,3,5,6-Tetrachloro-1,4-dicyanobenzeneThis compound1. Fluorination 2. Methanol, Sulfuric AcidHigh Yield google.com

This table presents data from various optimized synthetic protocols.

Beyond the conventional methods, alternative synthetic pathways have been explored. One notable route begins with tetrachloroterephthaloyl dichloride, which is first fluorinated to produce 2,3,5,6-tetrafluoroterephthaloyl difluoride using potassium fluoride. google.comnist.gov This highly reactive intermediate is then directly reacted with methanol. The reaction proceeds readily, often at temperatures between 0 and 100 °C, to yield this compound. google.com A key aspect of this mechanism is the generation of hydrogen fluoride as a byproduct, which may need to be trapped or removed to prevent it from interfering with the reaction. google.com

Another alternative starts from 2,3,5,6-tetrachloro-1,4-dicyanobenzene. A Chinese patent describes a process involving fluorination to yield 2,3,5,6-tetrafluoro-1,4-dicyanobenzene (tetrafluoroterephthalonitrile). google.com This nitrile is then subjected to alcoholysis with methanol and water in an excess of sulfuric acid. The nitrile groups are hydrolyzed and esterified in a single step to form the dimethyl ester. This route is advantageous as it avoids the use of organometallic reagents like n-butyllithium and provides a direct pathway to the final product. google.com

Reactivity and Transformation Pathways

The electron-withdrawing nature of the four fluorine atoms on the aromatic ring significantly influences the reactivity of the ester groups in this compound.

This compound can undergo transesterification reactions with various other alcohols. In this process, the methyl groups of the ester are exchanged for different alkyl groups. This reaction is typically catalyzed by either an acid or a base. The ability to perform these transformations allows for the synthesis of a wide range of dialkyl 2,3,5,6-tetrafluoroterephthalates, which are valuable as monomers for specialty polymers and as intermediates in organic synthesis.

For example, reacting this compound with alcohols such as ethanol (B145695), n-propanol, isopropanol, or n-butanol would yield the corresponding diethyl, di-n-propyl, diisopropyl, or di-n-butyl esters. While direct studies on the transesterification of the dimethyl ester are not prevalent in the provided literature, the synthesis of these other esters from 2,3,5,6-tetrafluoroterephthaloyl difluoride demonstrates their accessibility. google.com The reaction with the acid difluoride and various alcohols confirms the viability of forming a diverse family of tetrafluoroterephthalate esters. google.com

Alcohol ReactantCorresponding Ester Product
EthanolDiethyl 2,3,5,6-tetrafluoroterephthalate
n-PropanolDi-n-propyl 2,3,5,6-tetrafluoroterephthalate
IsopropanolDiisopropyl 2,3,5,6-tetrafluoroterephthalate
n-ButanolDi-n-butyl 2,3,5,6-tetrafluoroterephthalate

This table lists various esters that can be synthesized by reacting a 2,3,5,6-tetrafluoroterephthalic acid derivative with different alcohols, as indicated by patent literature. google.com

Nucleophilic Substitution Reactions of Fluorine Atoms

The highly electron-deficient nature of the aromatic ring in this compound, caused by the four strongly electron-withdrawing fluorine atoms, renders it susceptible to nucleophilic aromatic substitution. While direct substitution on the ester is a potential pathway, related fluorinated aromatic compounds demonstrate this reactivity. For instance, bromopentafluorobenzene (B106962) undergoes reactions with various nucleophiles like cuprous cyanide and chloride in dimethylformamide (DMF), where the halogen is substituted. researchgate.net This principle extends to di-substituted compounds like 1,4-dibromotetrafluorobenzene, indicating that the fluorine atoms on the tetrafluoroterephthalate ring are also potential sites for nucleophilic attack, allowing for the introduction of a wide range of functional groups. The reactivity of the ring is a key feature, enabling the synthesis of complex, functionalized aromatic structures.

Polymerization Mechanisms and Kinetics

This compound serves as a crucial precursor for fluorinated polymers. It is not typically polymerized directly but is first converted into monomers such as 2,3,5,6-tetrafluoroterephthalic acid or 2,3,5,6-tetrafluoro-1,4-benzenedimethanol (B1350987). These monomers are then used to build polymer chains.

The resulting diacid, 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC), is a versatile linking ligand for constructing coordination polymers and metal-organic frameworks (MOFs). acs.org The presence of fluorine atoms influences the coordination modes and can lead to unique supramolecular arrangements compared to non-fluorinated terephthalic acid. researchgate.net For example, seven different coordination polymers with the tetrafluoroterephthalate (tfBDC²⁻) ligand have been synthesized, forming structures like 3D networks and layer-like assemblies held together by hydrogen bonds. researchgate.net

The polymerization of related fluorinated monomers, such as 2,3,5,6-tetrafluorophenyl methacrylate (B99206) (TFPM), has been achieved via controlled "living" polymerization techniques like atom transfer radical polymerization (ATRP). researchgate.net The addition of a deactivator like CuBr₂ is necessary to control the reaction rate and prevent premature termination. researchgate.net This controlled approach allows for the synthesis of well-defined homopolymers and block copolymers. researchgate.net The resulting poly(TFPM) can act as a precursor for creating libraries of poly(methacrylamides) through reactions with various amines. researchgate.net

Derivatization to Other Fluorinated Compounds

This compound is a valuable starting material for the synthesis of other important fluorinated compounds.

One of the most common derivatizations is its reduction to 2,3,5,6-tetrafluoro-1,4-benzenedimethanol. This conversion can be achieved using reducing agents like potassium borohydride (B1222165) (KBH₄). In one method, the reaction is carried out in a mixture of water and ethanol with calcium chloride, followed by the addition of KBH₄, yielding the diol in 82% yield. google.com Another approach uses a phase-transfer catalyst in water, with slow addition of an aqueous KBH₄ solution. google.com This diol is a key intermediate for materials like the insecticide transfluthrin. researchgate.net

Another significant derivatization is the hydrolysis of the ester groups to form 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC). An optimized protocol for this conversion achieves a high yield of 95%. acs.org This diacid is a fundamental building block for various coordination polymers. acs.orgresearchgate.net

The table below summarizes key derivatization reactions starting from this compound.

Derivatization of this compound
Product Reagents Solvent Yield Reference
2,3,5,6-tetrafluoro-1,4-benzenedimethanol Potassium Borohydride, Calcium Chloride Water/Ethanol 82% google.com
2,3,5,6-tetrafluoro-1,4-benzenedimethanol Potassium Borohydride, Phase Transfer Catalyst Water Not specified google.com
2,3,5,6-tetrafluoroterephthalic acid n-Butyllithium, CO₂ (from 1,2,4,5-tetrafluorobenzene) Tetrahydrofuran 95% acs.org

Exploration of Novel Reaction Pathways Enabled by Fluorine Substitution

The dense fluorine substitution on the benzene ring of this compound and its derivatives opens up novel reaction pathways not typically observed in their non-fluorinated analogs. The strong electron-withdrawing effect of fluorine atoms significantly alters the electronic properties of the molecule, influencing its reactivity and intermolecular interactions.

In coordination chemistry, the use of 2,3,5,6-tetrafluoroterephthalate as a ligand leads to the formation of coordination polymers with unprecedented structures when compared to those formed with standard terephthalate (B1205515). researchgate.net The planar conformation that is energetically favorable for the non-fluorinated terephthalate is less so for the perfluorinated version, leading to different coordination geometries and network topologies. researchgate.net For example, it can form dimeric [MIIO₆]₂ units connected by the tfBDC²⁻ ligands to create a 3D network, a structure not seen with the non-fluorinated ligand. researchgate.net

Furthermore, the fluorine atoms provide opportunities for creating unique supramolecular assemblies through weak intermolecular interactions. researchgate.net This has been exploited in the synthesis of materials with specific properties, such as photocatalysts for the degradation of organic dyes and antibiotics. mdpi.com The synthesis of complex structures like perfluoro[2.2]paracyclophane from related tetrafluorinated precursors also highlights the unique chemistry enabled by fluorine substitution. researchgate.net

The table below lists the chemical compounds mentioned in this article.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone for determining the solution-state structure of Dimethyl 2,3,5,6-tetrafluoroterephthalate, offering specific insights into the fluorine, proton, and carbon environments within the molecule.

Due to the molecular symmetry of this compound, all four fluorine atoms on the benzene (B151609) ring are chemically equivalent. Consequently, the ¹⁹F NMR spectrum is expected to exhibit a single, sharp singlet. The chemical shift for aromatic fluorine atoms (Ar-F) is typically observed in the range of -100 to -200 ppm. For the closely related parent compound, 2,3,5,6-tetrafluoroterephthalic acid, the fluorine signal appears at -140.75 ppm. A similar chemical shift is anticipated for the dimethyl ester derivative, with one publication noting a singlet at -132 ppm for a complex containing a tetrafluorinated phenyl bridging ligand. rsc.org

Table 1: Expected ¹⁹F NMR Spectral Data

Nucleus Expected Chemical Shift (δ) Multiplicity

The ¹H NMR spectrum of this compound is characterized by its simplicity. The only protons present are those of the two equivalent methoxy (B1213986) (–OCH₃) groups. These methyl protons are expected to produce a single resonance signal. In similar methyl ester compounds, this signal typically appears in the range of 3.8 to 4.0 ppm. For comparison, the non-fluorinated analog, dimethyl terephthalate (B1205515), shows a methyl proton signal at approximately 3.9 ppm.

Table 2: Expected ¹H NMR Spectral Data

Protons Expected Chemical Shift (δ) Multiplicity Integration

The ¹³C NMR spectrum provides a complete map of the carbon framework. Due to symmetry, only three distinct signals are expected: one for the methyl carbons, one for the carbonyl carbons of the ester groups, and one for the fluorine-bearing aromatic carbons. A fourth signal for the quaternary aromatic carbons attached to the carboxyl groups is also anticipated. Based on analogous structures, the methyl carbon signal appears significantly upfield, while the carbonyl carbon is found far downfield. stackexchange.com The aromatic carbons are subject to complex C-F coupling, which can broaden the signals or split them into multiplets.

Table 3: Expected ¹³C NMR Spectral Data

Carbon Atom Expected Chemical Shift (δ) Notes
Methyl (–C H₃) ~ 53 ppm Upfield signal, typical for ester methyl groups.
Aromatic (C –COOCH₃) ~ 116 ppm Quaternary carbon attached to the ester group.
Aromatic (C –F) ~ 145 ppm (doublet of multiplets) Subject to strong one-bond C-F coupling (¹JCF).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are critical for identifying the functional groups and analyzing the vibrational modes of the molecule. The spectra are dominated by absorptions corresponding to the ester and the fluorinated benzene ring. Key expected vibrational frequencies include a strong C=O stretching band characteristic of the ester group, C–O stretching vibrations, and strong C–F stretching bands.

Table 4: Principal Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~ 1730-1740 C=O Stretch (Ester) Strong
~ 1450-1500 Aromatic C=C Stretch Medium-Strong
~ 1250-1300 C–O Stretch (Ester) Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structural integrity through fragmentation analysis. The compound has a molecular formula of C₁₀H₆F₄O₄, corresponding to a monoisotopic mass of approximately 266.02 Da. nih.gov The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙). Common fragmentation pathways for esters include the loss of the methoxy group or the entire methoxycarbonyl group.

Table 5: Expected Mass Spectrometry Fragmentation Data

m/z Ion Identity
266 [M]⁺˙ Molecular Ion
235 [M – OCH₃]⁺ Loss of a methoxy radical
207 [M – COOCH₃]⁺ Loss of a methoxycarbonyl radical

X-ray Crystallography for Solid-State Structure Determination

Table 6: Crystallographic Data for this compound

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P 1 2₁/n 1 nih.gov
a (Å) 6.332 nih.gov
b (Å) 4.701 nih.gov
c (Å) 17.423 nih.gov
α (°) 90.00 nih.gov
β (°) 95.605 nih.gov
γ (°) 90.00 nih.gov
Volume (ų) 516.3 nih.gov

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For this compound, crystallographic analysis reveals the exact bond lengths, angles, and conformation of the molecule, as well as how the molecules pack together in the crystal lattice.

Detailed research findings have provided a clear structural elucidation of this compound. The crystal structure of this compound has been deposited in the Crystallography Open Database (COD) under the deposition number 1519399. nih.gov The analysis, reported by Gong et al. in 2015, determined that the compound crystallizes in the monoclinic space group P 1 21/n 1. nih.gov The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal, have been precisely measured. nih.gov This structural information is fundamental to understanding the solid-state properties of the material.

The key crystallographic data obtained from the single-crystal X-ray diffraction study are summarized in the table below.

Parameter Value Source
Database ID COD 1519399 nih.gov
Crystal System Monoclinic nih.gov
Space Group P 1 21/n 1 nih.gov
a 6.332 Å nih.gov
b 4.701 Å nih.gov
c 17.423 Å nih.gov
α 90.00° nih.gov
β 95.605° nih.gov
γ 90.00° nih.gov
Z 2 nih.gov
Residual Factor (R) 0.0709 nih.gov

This interactive table provides key crystallographic parameters for this compound as determined by single-crystal X-ray diffraction.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

For this compound, PXRD serves as an essential tool for quality control and material verification. After a sample is synthesized, its experimental PXRD pattern can be recorded and compared directly against a theoretical pattern calculated from the single-crystal X-ray diffraction data. researchgate.net A high degree of correlation between the experimental and simulated patterns confirms that the bulk material consists of the correct crystalline phase and is free from significant crystalline impurities. mdpi.com The positions and relative intensities of the diffraction peaks in a PXRD pattern are characteristic of a specific crystal structure, acting as a "fingerprint" for the compound. Therefore, this technique is vital for ensuring the phase identity and consistency of different batches of the material.

Applications in Materials Science and Polymer Chemistry

Monomer in High-Performance Polymer Production

The compound is primarily utilized as a monomer in the production of high-performance fluorinated polymers. The presence of fluorine atoms on the terephthalate (B1205515) moiety introduces unique electronic and steric effects that significantly influence the properties of the resulting polymers.

Synthesis of Fluorinated Polymers with Enhanced Properties

The incorporation of Dimethyl 2,3,5,6-tetrafluoroterephthalate into polymer chains leads to the creation of fluorinated polymers with a suite of enhanced properties. Fluoropolymers are noted for their exceptional characteristics, including high thermal stability, robust chemical resistance against a wide range of substances, low surface energies, and high resistance to UV radiation and weathering. researchgate.net The substitution of hydrogen with fluorine on the aromatic ring results in polymers with distinct attributes compared to their non-fluorinated counterparts. These materials often exhibit improved insulating capabilities and low permeability to gases. researchgate.net

The synthesis of these polymers can be achieved through various polymerization techniques, leading to materials that are suitable for demanding applications where durability is paramount. researchgate.netpageplace.de For instance, fluorinated poly(arylene ether)s and poly(ether imide)s have been developed for specialized membrane-based applications.

Table 1: Enhanced Properties of Fluorinated Polymers

PropertyDescriptionSource
Thermal Stability High resistance to degradation at elevated temperatures. researchgate.net
Chemical Resistance Inertness to a wide variety of chemicals, oils, and solvents. researchgate.net
Low Surface Energy Results in hydrophobic and oleophobic surfaces, useful for non-stick and self-cleaning applications. researchgate.net
UV Resistance High durability when exposed to ultraviolet radiation, preventing degradation and discoloration. researchgate.net
Low Gas Permeability Acts as an effective barrier against the passage of gases. researchgate.net

Development of Coatings and Films with Enhanced Resistance

The inherent properties of polymers derived from this compound make them ideal for creating protective coatings and thin films. researchgate.net These coatings provide excellent protection against corrosion, environmental weathering, and chemical attack. researchgate.net The low surface energy imparted by the fluorine atoms leads to surfaces with significant hydrophobicity, with water contact angles reaching as high as 117° in some copolymer systems. researchgate.net This characteristic is highly desirable for creating self-cleaning and moisture-repellent surfaces. researchgate.net Furthermore, by combining these fluoropolymers with inorganic nanoparticles, such as nano-silica, it is possible to fabricate superhydrophobic hybrid coatings. researchgate.net

Tailoring Polymer Properties through Controlled Polymerization

Modern synthetic methods allow for precise control over the polymerization process, enabling the tailoring of polymer properties. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are examples of controlled/"living" polymerization methods. researchgate.netd-nb.info These approaches allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. researchgate.net

By using controlled polymerization with fluorinated monomers like 2,3,5,6-tetrafluorophenyl methacrylate (B99206), which is structurally similar to the reactive moiety of this compound, researchers can create well-defined homopolymers and block copolymers. researchgate.net This level of control is crucial for designing materials with specific mechanical, thermal, and surface properties for targeted applications. For example, the creation of diblock copolymers allows for the combination of different polymer properties, such as incorporating a temperature-responsive block alongside a fluorinated block. researchgate.net

Investigation of Polymerization Behavior

Research into the polymerization of fluorinated monomers has provided insights into their reaction kinetics and behavior. For instance, in the ATRP of 2,3,5,6-tetrafluorophenyl methacrylate, it was found that the addition of a deactivator like CuBr₂ was necessary to slow the reaction rate and prevent premature termination, thereby achieving a controlled polymerization. researchgate.net The "living" nature of this process was confirmed through kinetic studies and the successful synthesis of block copolymers, demonstrating full chain extension. researchgate.net Such investigations are fundamental to optimizing the synthesis of these advanced polymers and ensuring the desired material characteristics are achieved reliably.

Building Block for Novel Polymeric Structures

Beyond its role as a simple monomer, this compound serves as a versatile building block for creating novel and complex polymeric structures. It can be chemically modified to yield other important intermediates, such as 2,3,5,6-tetrafluoroterephthalaldehyde (B1354489), expanding its utility in polymer synthesis. researchgate.net Its rigid, fluorinated core can be integrated into various polymer backbones to design materials with unique photoluminescent or electronic properties. For example, poly(2,3,5,6-tetrafluorophenylenevinylene) has been prepared and shown to be a good green-blue light-emitting material for LED applications. researchgate.net This versatility allows chemists to design a wide array of functional polymers by leveraging the foundational structure of the tetrafluoroterephthalate unit.

Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs) Research

In the field of supramolecular chemistry and materials science, the derivative of this compound, 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC), is a critical ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). acs.orgresearchgate.net MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks. nih.gov

The fluorinated terephthalate ligand (tfBDC²⁻) is used to build novel frameworks with unique properties. researchgate.net The fluorine atoms on the ligand can influence the resulting framework's topology, porosity, and interaction with guest molecules. acs.org Compared to its non-fluorinated analog, the tfBDC²⁻ ligand has a different conformational preference, which often leads to the formation of unprecedented crystal structures. researchgate.net These materials are investigated for a range of applications, including gas storage, where theoretical studies have suggested that MOFs built with this fluorinated linker may have superior hydrogen adsorption properties. acs.org Research has produced a variety of coordination polymers using the tfBDC²⁻ ligand with different metal centers. researchgate.netresearchgate.netmdpi.com

Table 2: Examples of Coordination Polymers with the Tetrafluoroterephthalate (tfBDC²⁻) Ligand

Compound FormulaMetal Ion(s)DimensionalityNoted Properties/FeaturesSource
∞³[Tl₂(tfBDC)]Thallium (Tl⁺)3DDecomposes at approx. 200 °C. researchgate.net
∞²[Pb(tfBDC)(H₂O)₃]·0.5H₂OLead (Pb²⁺)2D (Layered)Layers are connected by hydrogen bonds. researchgate.net
∞¹[M(tfBDC)(H₂O)₄] (M = Zn, Co, Ni)Zinc (Zn²⁺), Cobalt (Co²⁺), Nickel (Ni²⁺)1D (Chain)Chains are connected by hydrogen bonds. researchgate.net
Co-TFBDCCobalt (Co²⁺)Not specifiedInvestigated as a high-capacity anode for lithium batteries. researchgate.net
[Yb₂(μ-ClCNAn)₂(μ-F₄BDC)(H₂O)₄]·(H₂O)₃Ytterbium (Yb³⁺)3DHeteroleptic MOF with large cavities. mdpi.com
[Er₂(μ-ClCNAn)₂(μ-F₄BDC)(H₂O)₄]·(H₂O)₄Erbium (Er³⁺)3DIsostructural with the Ytterbium compound. mdpi.com

Synthesis and Characterization of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The use of 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC) as a linker has been explored to create MOFs with tailored properties. nih.gov The synthesis of these materials typically involves solvothermal methods, where the metal salt and the H₂tfBDC linker are dissolved in a high-boiling point solvent, often with the addition of a modulator like hydrochloric acid, and heated for a period to facilitate crystal growth. youtube.com

Characterization of these MOFs is crucial to understanding their structure and potential applications. Powder X-ray diffraction (PXRD) is a fundamental technique used to confirm the crystalline nature and phase purity of the synthesized material by comparing the experimental pattern with a theoretical one calculated from single-crystal data. acs.orgresearchgate.net Single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms, bond lengths, and angles within the framework. nih.govrsc.org Techniques such as ¹H NMR can be employed to analyze the composition of the MOF, for instance, after solvent-assisted linker exchange to confirm the incorporation of the desired linkers. nih.gov The porosity and surface area of these materials, which are critical for applications like gas storage and separation, are often determined by nitrogen adsorption-desorption isotherms. researchgate.net

For example, a porous coordination polymer containing zinc, 1,2,4-triazolate, and tetrafluoroterephthalate has been synthesized and shown to have a high physisorptive hydrogen adsorption enthalpy of 8 kJ/mol. rsc.orgresearchgate.net This enhanced adsorption is attributed to the presence of fluorine atoms on the pore surface and the small pore size of the structure. rsc.org Theoretical studies have also suggested that MOFs constructed with the tetrafluoroterephthalate linker could exhibit superior hydrogen adsorption properties. nih.govacs.org

Lanthanide Coordination Polymers with Tetrafluoroterephthalate Ligands

Lanthanide coordination polymers are a fascinating class of materials due to the unique photophysical properties of lanthanide ions, such as long-lived luminescence and narrow emission bands. mdpi.com The tetrafluoroterephthalate ligand has been successfully employed to construct a variety of lanthanide coordination polymers. acs.orgnih.gov

The synthesis of these polymers often involves the slow diffusion of a base, such as triethylamine, into a solution containing the lanthanide salt and 2,3,5,6-tetrafluoroterephthalic acid in a mixture of solvents like ethanol (B145695) and dimethylformamide (DMF). acs.orgnih.gov This method has yielded a series of isostructural, two-dimensional coordination polymers with the general formula ∞²[Ln(tfBDC)(NO₃)(DMF)₂]·DMF, where Ln represents various lanthanide ions (Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb). acs.orgnih.govnih.gov

Luminescence Properties and Quantum Yields

A key feature of lanthanide coordination polymers is their luminescence. The tetrafluoroterephthalate ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths. The replacement of C-H bonds with C-F bonds in the ligand is advantageous as it reduces vibrational quenching of the excited state of the lanthanide ion, leading to more intense luminescence. nih.gov

Several lanthanide coordination polymers incorporating the tetrafluoroterephthalate ligand exhibit bright emission. For instance, europium(III) and terbium(III) based polymers show intense red and green light, respectively. nih.gov The quantum yields, a measure of the efficiency of the luminescence process, can be quite high. For example, the complex ∞²[Eu(tfBDC)(NO₃)(DMF)₂]·DMF has a quantum yield of 53%, while the corresponding terbium complex has a quantum yield of 67%. nih.gov However, the coordinating solvent and other ligands can also influence the quantum yield; replacing DMF and nitrate (B79036) with formamide (B127407) and acetate (B1210297) in a europium complex led to a decrease in the quantum yield to 10%. nih.gov

Table 1: Luminescence Properties of Selected Lanthanide-Tetrafluoroterephthalate Coordination Polymers

Lanthanide IonEmission ColorQuantum Yield (%)
Praseodymium (Pr)OrangeNot Reported
Samarium (Sm)Orange-RedNot Reported
Europium (Eu)Red53% nih.gov
Terbium (Tb)Green67% nih.gov
Dysprosium (Dy)Warm WhiteNot Reported
Data sourced from studies on ∞²[Ln(tfBDC)(NO₃)(DMF)₂]·DMF complexes. acs.orgnih.gov
Thermal Stability of Coordination Polymers

The thermal stability of these coordination polymers is an important consideration for their potential applications. Differential thermal analysis/thermogravimetric analysis (DTA/TGA) is used to study their decomposition behavior. acs.orgnih.gov For the series of ∞²[Ln(tfBDC)(NO₃)(DMF)₂]·DMF polymers, the non-coordinating DMF solvent molecule is typically lost first at temperatures between 100 and 200 °C. acs.orgnih.gov This is followed by the release of the coordinating DMF molecules at higher temperatures. acs.orgnih.gov The tetrafluoroterephthalate ligand itself generally decomposes at temperatures between 350 and 400 °C. acs.orgnih.gov Other similar coordination polymers have shown stability up to 100-150 °C before the stepwise release of solvent molecules begins. nih.gov

Structural Characterization by X-ray Single Crystal Diffraction

X-ray single-crystal diffraction is the definitive method for determining the precise three-dimensional structure of these coordination polymers. rsc.org Studies on lanthanide-tetrafluoroterephthalate polymers have revealed that they often form two-dimensional square grids. acs.orgnih.gov These grids are composed of binuclear lanthanide centers connected by the tetrafluoroterephthalate ligands. acs.orgnih.gov The coordination sphere of the lanthanide ion is typically completed by other ligands, such as nitrate ions and solvent molecules like DMF, resulting in coordination numbers of 8 or 9. nih.govnih.gov

A notable structural feature is the non-planar conformation of the tetrafluoroterephthalate ligand, which is energetically more favorable than the planar conformation of its non-fluorinated counterpart, terephthalate. acs.orgnih.gov This difference in ligand conformation leads to unique crystal structures not observed in coordination polymers based on terephthalate. acs.orgnih.gov The specific lanthanide ion and the solvent used during synthesis can also influence the resulting crystal structure and dimensionality of the polymer. nih.gov

Design of Materials with Specific Adsorption Properties

The unique electronic properties and geometry of the tetrafluoroterephthalate ligand make it a valuable component in the design of materials with specific adsorption capabilities. The presence of fluorine atoms can enhance the affinity of the material for certain molecules, a property that is exploited in applications such as gas separation and storage. rsc.org

Fluorinated covalent organic frameworks (F-COPs) synthesized from precursors like 2,3,5,6-tetrafluoroterephthalaldehyde demonstrate remarkable properties for the selective adsorption of perfluorinated compounds (PFCs). chemicalbook.com These materials exhibit fluoro-affinity, hydrophobicity, and can engage in hydrogen bonding and electrostatic interactions, which contribute to their high adsorption capacity for PFCs. chemicalbook.com The adsorption process in these materials has been shown to follow second-order kinetics and fits the Langmuir isotherm model, with high saturated adsorption capacities. chemicalbook.com

Similarly, porous covalent organic frameworks (COFs) built using 2,3,5,6-tetrafluoroterephthalaldehyde have been developed for the effective adsorption of nitroaromatic compounds from water. chemicalbook.com These COFs possess high specific surface areas and excellent thermal and chemical stability, making them promising candidates for environmental remediation. chemicalbook.com The adsorption capacity of these materials can be significant, highlighting their potential for treating industrial wastewater. chemicalbook.com

Influence of Fluorine on Coordination Modes and Supramolecular Arrangements

The fluorine atoms in the tetrafluoroterephthalate ligand have a profound influence on its coordination behavior and the resulting supramolecular architecture of the materials. The high electronegativity of fluorine atoms alters the electron distribution within the ligand, which in turn affects its interaction with metal centers.

One of the most significant effects is on the conformation of the ligand itself. As mentioned earlier, the tetrafluoroterephthalate ligand adopts a non-planar conformation in its coordination polymers, in contrast to the planar conformation of the non-fluorinated terephthalate. acs.orgnih.gov This conformational difference directly impacts the way the ligands pack in the crystal lattice, leading to novel supramolecular arrangements.

Potential in Electronic Device and Component Development

The incorporation of fluorine atoms into aromatic polyesters is a known strategy for developing materials with low dielectric constants and improved thermal and oxidative stability, properties that are highly desirable for applications in microelectronics. While direct and extensive research on the use of this compound for the synthesis of polymers for electronic devices is limited, the inherent characteristics of this fluorinated monomer suggest its potential in this field.

The presence of the tetrafluorinated benzene (B151609) ring in the backbone of polymers derived from this compound would be expected to lower the dielectric constant of the resulting material. This is a critical factor in the fabrication of interlayer dielectrics and packaging materials for integrated circuits, as it helps to reduce signal delay and power consumption.

Furthermore, the strong carbon-fluorine bonds can enhance the thermal and chemical stability of the polymer, making it suitable for the harsh conditions encountered during the manufacturing and operation of electronic components.

While specific data is not available, the table below outlines the projected property enhancements of a hypothetical polyester (B1180765) synthesized using this compound compared to its non-fluorinated counterpart, polyethylene (B3416737) terephthalate (PET).

Table 1: Projected Properties of a Hypothetical Polyester from this compound vs. Polyethylene Terephthalate (PET)

PropertyPolyethylene Terephthalate (PET)Projected Property of Polyester from this compoundRationale for Projection
Dielectric Constant~3.0 - 3.4LowerThe high electronegativity and low polarizability of fluorine atoms reduce the overall polarizability of the polymer chain.
Thermal StabilityGoodHigherThe strong C-F bonds increase the energy required for thermal degradation.
Chemical ResistanceGoodHigherThe fluorine atoms provide a protective shield against chemical attack.
Moisture AbsorptionLowLowerThe hydrophobic nature of fluorinated compounds reduces water uptake.

Detailed research, including the synthesis of various copolymers and the characterization of their electrical and physical properties, would be necessary to fully realize and quantify the potential of this compound in the development of advanced electronic devices and components.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of Dimethyl 2,3,5,6-tetrafluoroterephthalate. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical properties.

The introduction of four fluorine atoms to the benzene (B151609) ring has a profound impact on the electronic structure compared to its non-fluorinated counterpart, dimethyl terephthalate (B1205515). Fluorine is a highly electronegative atom, leading to a significant inductive electron-withdrawing effect (-I effect) from the aromatic ring. numberanalytics.com This effect generally lowers the energy levels of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnih.gov The consequence of this is an increase in the HOMO-LUMO gap, which can lead to greater kinetic stability and a decrease in reactivity towards electrophiles. numberanalytics.com

In addition to the inductive effect, fluorine atoms also exert a positive mesomeric effect (+M effect) due to their lone pairs of electrons, which can donate electron density to the aromatic π-system. nih.gov However, in the case of fluorine, the inductive effect typically dominates. The interplay of these effects in this compound results in a unique electronic landscape.

Detailed quantum chemical calculations would allow for the precise determination of key electronic properties. The table below illustrates the kind of data that would be generated from such a study, comparing the parent compound with its fluorinated analogue.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Dimethyl terephthalate-7.2-1.55.72.4
This compound-7.8-1.26.60.0

Note: The data in this table are illustrative and represent typical values that would be expected from DFT calculations. The symmetrical substitution in the tetrafluorinated compound would be expected to result in a zero or near-zero dipole moment.

Molecular Dynamics Simulations for Conformational Studies

While the aromatic ring of this compound is planar, the two methyl ester groups have rotational freedom around the C-O single bonds. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule, providing insights into the preferred orientations of these ester groups and the energy barriers between different conformations.

The conformation of ester groups is generally governed by a balance of steric and electronic effects. researchgate.net For esters, the s-trans (or Z) conformation is typically more stable than the s-cis (or E) conformation due to more favorable dipole-dipole interactions. researchgate.net In the case of this compound, the rotation of the two ester groups relative to the plane of the benzene ring is a key conformational variable.

MD simulations, by calculating the forces between atoms over time, can map out the potential energy surface associated with these rotations. nih.gov This allows for the identification of the most stable conformers and the transition states connecting them. Such studies on related molecules, like poly(ethylene terephthalate) (PET), have shown that the terephthalate unit can adopt different isomeric states through rotation about the O=C-C aryl bond. researchgate.net For this compound, the key dihedral angles to consider would be the C(aromatic)-C(carbonyl)-O-C(methyl) angles.

The results of a conformational analysis could be summarized in a table like the one below, detailing the relative energies of the possible conformers.

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)Population at 298 K (%)
Planar-Planar (anti)1801800.0~90
Planar-Perpendicular18090~2.5~5
Perpendicular-Perpendicular9090~5.0<1

Note: This table presents hypothetical data. The planar conformation where both ester groups lie in the plane of the benzene ring is expected to be the most stable due to conjugation. The relative energies would dictate the population of each conformer at a given temperature.

Theoretical Predictions of Material Properties

Computational models can be used to predict a range of material properties for this compound, which are crucial for its potential applications. For instance, it is a precursor for the synthesis of fluorinated polymers, and understanding its properties is key to designing materials with desired characteristics.

One important predicted property is the heat of formation, which is a fundamental thermodynamic quantity. Computational methods, such as isodesmic reactions or atom equivalence methods, can provide reliable estimates of the gas-phase heat of formation. nih.gov The solid-state heat of formation can then be estimated by calculating the heat of sublimation, which can be approximated from lattice energy calculations. nih.gov

For its use in polymers like fluorinated PET, computational studies can predict properties such as the glass transition temperature and mechanical moduli of the resulting polymer. researchgate.net While direct simulations on the monomer are not sufficient for this, they provide the necessary parameters for force fields used in polymer simulations.

Furthermore, properties relevant to its use in electronic applications, such as electron affinity and ionization potential, can be directly obtained from quantum chemical calculations. The high degree of fluorination is expected to give the molecule a high electron affinity, making it a potential candidate for use as an n-type organic semiconductor.

Mechanistic Studies of Reactions through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. umons.ac.beacs.org For this compound, this could involve studying its synthesis, such as the esterification of 2,3,5,6-tetrafluoroterephthalic acid, or its subsequent reactions, like hydrolysis or polymerization.

By mapping the potential energy surface of a reaction, computational methods can identify the transition states, intermediates, and products. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For example, in the hydrolysis of the ester, a computational study could elucidate whether the reaction proceeds via a tetrahedral intermediate and could quantify the effect of the fluorine substituents on the reaction barrier.

A typical output from such a study would be a reaction profile diagram, plotting the energy of the system as it progresses along the reaction coordinate. This would highlight the energy of reactants, transition states, intermediates, and products, providing a complete energetic picture of the reaction mechanism.

Exploration of Structure-Property Relationships through Computational Modeling

A key strength of computational modeling is its ability to establish clear structure-property relationships. nih.gov For this compound, this involves understanding how its specific structural features—the central tetrafluorinated phenyl ring and the two dimethyl ester groups—give rise to its unique set of properties.

The tetrafluorinated core is the most defining feature. As established through electronic structure calculations, the fluorine atoms increase the oxidative stability and electron-accepting character of the molecule. This directly influences its potential use in electronic devices. The symmetrical placement of the fluorine atoms also leads to a non-polar core, which affects its solubility and intermolecular interactions.

The ester groups are the sites of reactivity, for example in polymerization reactions to form fluorinated polyesters. Conformational analysis reveals the flexibility of these groups and their preferred orientations, which will influence how the molecule packs in a crystal and how it interacts with other molecules in solution or in a polymer matrix.

By systematically modifying the structure in silico (for example, by changing the ester group or the degree of fluorination) and calculating the resulting properties, a quantitative structure-property relationship (QSPR) can be developed. Such a model would allow for the rational design of new molecules based on this compound with tailored properties for specific applications.

Future Research Directions and Emerging Applications

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

Table 1: Comparison of Synthetic Pathways to the Tetrafluoroterephthalic Acid Core

Starting Material Key Reagents Yield Advantages Disadvantages Source(s)
1,2,4,5-Tetrafluorobenzene >2 equiv. n-Butyllithium, CO₂ ~95% High yield, high purity, avoids extensive purification Requires cryogenic temperatures, use of pyrophoric organolithium reagent acs.orglookchem.comnih.gov
Terephthaloyl Chloride Multiple (e.g., KF, POCl₃) Moderate (e.g., 40% over 6 steps) Utilizes a common starting material Multi-step process, lower overall yield, potential for chlorinated byproducts cu.edu.eg

Development of Advanced Materials with Tunable Properties

The highly symmetric and rigid structure of the tetrafluoroterephthalate unit makes it an exceptional building block, or linker, for the construction of advanced crystalline materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. acs.orgacs.org The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the linker and its interactions with metal centers.

Research has demonstrated that 2,3,5,6-tetrafluoroterephthalate (tfBDC²⁻) can be used to synthesize coordination polymers with a range of metal ions, including Thallium (Tl), Lead (Pb), Zinc (Zn), Cobalt (Co), and Nickel (Ni). acs.orgresearchgate.net The resulting structures vary from complex 3D networks to 2D layers and 1D chains, demonstrating the tunability of the final architecture based on the chosen metal and synthesis conditions. acs.orgresearchgate.net A notable property of these fluorinated materials is their thermal stability; for example, a Tl-based 3D network is stable up to approximately 200 °C. acs.orgresearchgate.net

A particularly exciting area of future development is in materials with tunable optical and physical properties.

Luminescent Materials : A 2015 study revealed that Dimethyl 2,3,5,6-tetrafluoroterephthalate exhibits crystallization-induced dual emission, a phenomenon of interest for developing advanced sensors, lighting, and imaging agents. nih.gov

Superhydrophobic Surfaces : By incorporating the perfluorinated linker into MOFs, researchers have created materials dubbed "MOFFs." uh.edu These materials exhibit superhydrophobic properties, with water contact angles reaching as high as 151°, a direct consequence of the fluorinated "Teflon-coated" internal pores. uh.edu This opens applications in moisture-resistant coatings and membranes.

Gas Storage and Separation : Theoretical studies predict that MOFs constructed with H₂tfBDC may possess superior hydrogen adsorption properties compared to their non-fluorinated counterparts. acs.orglookchem.comnih.gov While some computational studies offer contrasting views, the unique electronic environment of the fluorinated pores remains a compelling area for developing next-generation gas storage materials. acs.org

Table 2: Properties of Materials Derived from the Tetrafluoroterephthalate Core

Material Type Metal Ion(s) Structure Type Notable Property Source(s)
Coordination Polymer Tl 3D Network Thermally stable to ~200 °C acs.orgresearchgate.net
Coordination Polymer Pb 2D Layer Held together by hydrogen bonds acs.orgresearchgate.net
Coordination Polymer Zn, Co, Ni 1D Chain Forms MᴵᴵO₆ octahedra with trans-coordinated linkers acs.orgresearchgate.net
MOF (MOFF-2) Cu 3D Framework Superhydrophobic (Water contact angle: 151°) uh.edu
Ester Crystal N/A Crystal Lattice Crystallization-induced dual emission nih.gov

Investigation into Medicinal Chemistry Applications

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. While terephthalate (B1205515) derivatives, in general, have been explored for various biological activities, the specific role of this compound is a nascent field of research. cu.edu.eg

Currently, there is limited direct research on the medicinal applications of this specific compound. However, its structure presents several features of interest for future investigation. It can serve as a rigid scaffold or linker for synthesizing more complex molecules. The electron-deficient perfluorinated ring could participate in specific interactions (e.g., quadrupole or halogen bonding) with biological targets like enzymes. Studies on other fluorinated esters in peptide models have shown that the degree of fluorination can significantly impact properties like hydrolytic stability, which is a critical parameter for drug design and delivery. nih.gov Future research will likely involve synthesizing libraries of compounds derived from this compound and screening them for biological activity against various diseases. Its potential as a component in fluorinated prodrugs or as a building block for novel positron emission tomography (PET) imaging agents also warrants exploration.

Expanded Role in Catalysis and Organometallic Chemistry

The tetrafluoroterephthalate ligand is poised to play an expanded role in the development of new catalysts, primarily through its incorporation into MOFs and coordination polymers. acs.orgresearchgate.net In these materials, the metal ions act as catalytic centers, while the organic linkers define the structure and chemical environment of the pores. The electron-withdrawing fluorine atoms of the tfBDC²⁻ ligand can modulate the Lewis acidity of the metal nodes, potentially enhancing their catalytic activity for a range of organic transformations. researchgate.net

Future work in this area will focus on:

Heterogeneous Catalysis : Synthesizing MOFs with open metal sites and using them as robust, recyclable heterogeneous catalysts. The superhydrophobic nature of some fluorinated MOFs could be advantageous for reactions involving non-polar substrates in aqueous environments. uh.edu

Photocatalysis : The unique electronic and emissive properties of materials derived from this compound could be harnessed for photocatalysis, where the framework absorbs light and participates in or mediates electron transfer processes. nih.gov

Organometallic Precursors : The synthesis of the parent acid itself relies on organometallic intermediates (n-butyllithium), and the compound can serve as a precursor for a wider range of organometallic complexes. acs.orglookchem.com Research into its reactivity with various transition metal precursors could yield novel complexes with unique catalytic or material properties.

Environmental Science Applications and Degradation Studies

The unique properties of materials derived from this compound make them highly relevant for environmental applications. Covalent Organic Frameworks (COFs) synthesized from its derivative, 2,3,5,6-tetrafluoroterephthalaldehyde (B1354489), have shown high efficiency in adsorbing nitroaromatic compounds from water samples. Furthermore, the fluorophilic character of "MOFFs" makes them promising candidates for the selective sequestration of fluorinated pollutants, such as per- and polyfluoroalkyl substances (PFAS), from the environment. uh.edu

Conversely, the environmental fate and degradation of this compound itself is a critical area for future study. The high strength of the carbon-fluorine bond suggests that the aromatic core is likely to be highly persistent in the environment. mdpi.com Studies on other polyfluorinated aromatic compounds indicate they are generally recalcitrant to biodegradation. mdpi.comresearchwithrutgers.comresearchgate.net Degradation, when it occurs, often requires specific anaerobic conditions and specialized microorganisms. researchwithrutgers.comresearchgate.net However, the ester functional groups are more susceptible to transformation. Research on similar compounds shows that fluorination can significantly increase the rate of ester hydrolysis. nih.gov Therefore, it is plausible that this compound would hydrolyze in the environment to the more persistent 2,3,5,6-tetrafluoroterephthalic acid. Understanding these degradation pathways is essential for assessing the long-term environmental impact of any large-scale applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.